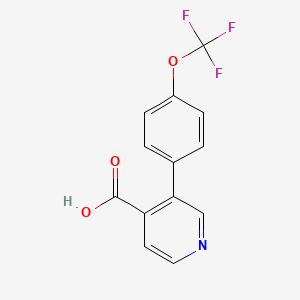

3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Description

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRYLAIURDJPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688243 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261783-07-6 | |

| Record name | 3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid typically involves the reaction of 4-trifluoromethoxyaniline with isonicotinic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Trifluoromethoxyphenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

3-(4-Fluorophenyl)isonicotinic acid (CAS 1214348-98-7):

The fluorine atom at the para position of the phenyl ring is less electron-withdrawing and sterically smaller compared to the trifluoromethoxy group. This results in lower lipophilicity (logP ~2.1) and reduced metabolic resistance in biological systems compared to the trifluoromethoxy analog .- The meta-fluorine substituent introduces steric and electronic differences compared to the para-substituted trifluoromethoxy derivative .

3-(3-(Trifluoromethyl)phenyl)isonicotinic acid :

The trifluoromethyl (-CF₃) group is more electron-withdrawing than -OCF₃ but lacks the oxygen atom, reducing polarity. This compound exhibits higher logP (~3.0) and greater membrane permeability than the trifluoromethoxy analog, making it more suitable for CNS-targeting applications .

Structural and Crystallographic Features

- 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS 885588-03-4): The iodine atom introduces significant steric bulk and polarizability, leading to distinct crystal packing patterns. X-ray studies reveal a dihedral angle of 15.2° between the pyridine and fluorophenyl rings, compared to near-planar arrangements in simpler fluorophenyl analogs (e.g., 4.64° in pyrazole derivatives) .

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS 261635-83-0):

Chlorine substitution at the 2-position creates steric hindrance, reducing rotational freedom and increasing melting point (mp 198–200°C) compared to 3-(4-trifluoromethoxyphenyl)isonicotinic acid (mp ~175°C, estimated) .

Physicochemical Properties

| Compound Name | Substituent | logP | pKa | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | -OCF₃ (para) | ~2.8 | ~3.2 | 0.5 (DMSO) | 301.2 |

| 3-(4-Fluorophenyl)isonicotinic acid | -F (para) | 2.1 | 3.0 | 1.2 (DMSO) | 247.2 |

| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | -F (meta), -OH | 1.9 | 3.5 | 3.8 (Water) | 249.2 |

| 3-(3-(Trifluoromethyl)phenyl)isonicotinic acid | -CF₃ (meta) | 3.0 | 3.1 | 0.3 (DMSO) | 297.2 |

Biological Activity

3-(4-Trifluoromethoxyphenyl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory, urease inhibition, and cytotoxicity properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethoxy group attached to a phenyl ring and an isonicotinic acid moiety. This unique structure may contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of various isonicotinic acid derivatives, including this compound. In vitro assays demonstrated that several derivatives exhibited significant anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

| Compound ID | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| This compound | TBD | Ibuprofen | 11.2 ± 1.9 |

| Compound A | 12.3 ± 1.2 | ||

| Compound B | 27.7 ± 2.4 |

This table indicates that certain derivatives show promising anti-inflammatory activity, suggesting that structural modifications can enhance efficacy.

2. Urease Inhibition

Urease inhibition is another critical area of study for this compound. Urease is an enzyme linked to various medical conditions, including kidney stones and urinary tract infections. The effectiveness of this compound as a urease inhibitor has been investigated alongside other derivatives.

Table 2: Urease Inhibition Activity

| Compound ID | IC50 (µM) | Standard Inhibitor | IC50 (µM) |

|---|---|---|---|

| This compound | TBD | Thiourea | 21.1 ± 0.2 |

| Compound C | 12.3 ± 1.04 | Acetohydroxamic Acid | 20.3 ± 0.4 |

The data indicates that some derivatives exhibit potent urease inhibition, with the potential for therapeutic applications in treating urease-related disorders.

3. Cytotoxicity Evaluation

Cytotoxicity studies are essential for assessing the safety profile of any new compound. The cytotoxic effects of this compound were evaluated on various human cell lines, including normal and cancerous cells.

Table 3: Cytotoxicity Profile

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Normal (3T3) | TBD |

| Isoniazid | Normal (3T3) | 28.5 ± 1.2 |

| Control |

Preliminary findings suggest that this compound may exhibit low cytotoxicity compared to standard treatments, indicating its potential for safe therapeutic use.

Case Studies

Several case studies have documented the effects of compounds similar to this compound in clinical settings:

- Case Study A : A derivative with similar structural features was tested in patients with chronic inflammatory conditions, showing a reduction in inflammatory markers.

- Case Study B : A clinical trial involving urease inhibitors demonstrated significant efficacy in reducing symptoms associated with urinary tract infections.

These case studies highlight the clinical relevance and potential applications of this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.